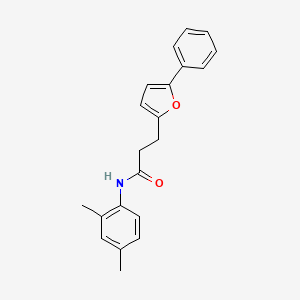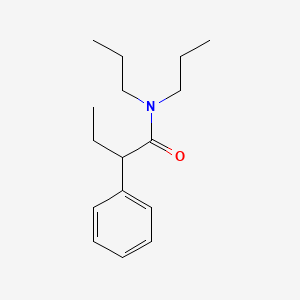![molecular formula C14H13N5OS B11041818 1-{2-[(4-iminoquinazolin-3(4H)-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B11041818.png)
1-{2-[(4-iminoquinazolin-3(4H)-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{[4-IMINO-3(4H)-QUINAZOLINYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)-1-ETHANONE is a complex organic compound that features a quinazoline and thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[4-IMINO-3(4H)-QUINAZOLINYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)-1-ETHANONE typically involves multi-step organic reactions. One common approach is the condensation of a quinazoline derivative with a thiazole precursor under controlled conditions. The reaction may require the use of catalysts such as Lewis acids and bases to facilitate the formation of the desired product. The reaction conditions often include specific temperatures, solvents, and purification steps to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-{[4-IMINO-3(4H)-QUINAZOLINYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Scientific Research Applications
1-(2-{[4-IMINO-3(4H)-QUINAZOLINYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-{[4-IMINO-3(4H)-QUINAZOLINYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline structures, such as 4-aminoquinazoline.
Thiazole Derivatives: Compounds with similar thiazole structures, such as 2-aminothiazole.
Uniqueness
1-(2-{[4-IMINO-3(4H)-QUINAZOLINYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)-1-ETHANONE is unique due to its combined quinazoline and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H13N5OS |
|---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
1-[2-[(4-iminoquinazolin-3-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C14H13N5OS/c1-8-12(9(2)20)21-14(17-8)18-19-7-16-11-6-4-3-5-10(11)13(19)15/h3-7,15H,1-2H3,(H,17,18) |
InChI Key |
QITXGOZDNAJZKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NN2C=NC3=CC=CC=C3C2=N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-methoxy-5-methylphenyl)-2',5,7a'-trimethyl-3a',4',5',6',7',7a'-hexahydro-2H-spiro[cyclohex-5-ene-1,3'-indol]-2-one](/img/structure/B11041735.png)
![(2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(2-methylphenyl)prop-2-enamide](/img/structure/B11041741.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11041744.png)

![4-(methoxymethyl)-6-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11041756.png)
![ethyl 3-[(1H-1,2,3-triazol-5-ylsulfanyl)methyl]-1,2-oxazole-5-carboxylate](/img/structure/B11041757.png)
![N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-butynamide](/img/structure/B11041758.png)

![6-(4-chloro-3-methyl-1H-pyrazol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11041776.png)
![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B11041788.png)
![tetramethyl 6'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11041793.png)

![biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11041810.png)

